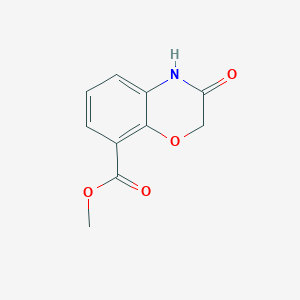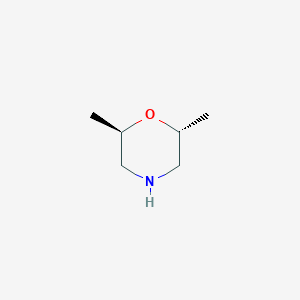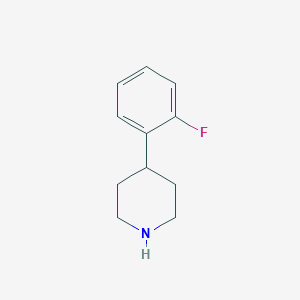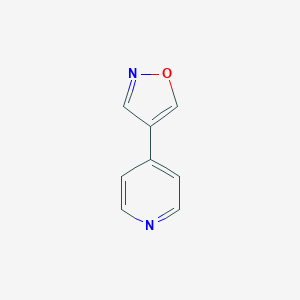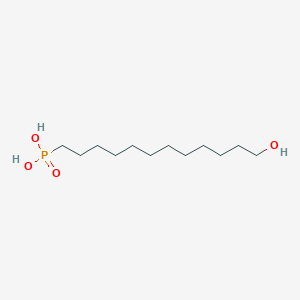
12-Hydroxydodecylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxydodecylphosphonic acid (12-HPA) is a phosphonic acid derivative that has gained attention in recent years due to its unique properties and potential applications in various fields, including material science, nanotechnology, and biomedicine. This compound is a long-chain amphiphilic molecule with a hydrophilic phosphonic acid head and a hydrophobic alkyl tail, which makes it a versatile building block for the design of functional materials and surfaces. In
Mécanisme D'action
The mechanism of action of 12-Hydroxydodecylphosphonic acid is based on its ability to interact with biological membranes, such as cell membranes or lipid bilayers, due to its amphiphilic nature. The hydrophilic head of 12-Hydroxydodecylphosphonic acid can form hydrogen bonds with the polar head groups of the phospholipids, while the hydrophobic tail can insert into the lipid bilayer, disrupting its structure and permeability. This leads to the leakage of intracellular contents and eventually cell death. Moreover, 12-Hydroxydodecylphosphonic acid can also interact with membrane proteins, such as ion channels or receptors, affecting their function and activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 12-Hydroxydodecylphosphonic acid depend on its concentration, exposure time, and target cells or tissues. At low concentrations, 12-Hydroxydodecylphosphonic acid can induce cell proliferation and differentiation, as well as modulate the expression of various genes and proteins involved in cell signaling and metabolism. However, at high concentrations, 12-Hydroxydodecylphosphonic acid can cause cytotoxicity and apoptosis, as well as disrupt the normal function of organs and tissues, such as the liver or the kidney. Moreover, 12-Hydroxydodecylphosphonic acid can also affect the immune system, by modulating the activity of immune cells, such as macrophages or T cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 12-Hydroxydodecylphosphonic acid in lab experiments include its easy synthesis, high purity, and versatile self-assembly behavior. Moreover, 12-Hydroxydodecylphosphonic acid can be easily modified by introducing functional groups or changing the length of the alkyl chain, allowing for the fine-tuning of its properties. However, the limitations of using 12-Hydroxydodecylphosphonic acid include its toxicity and potential environmental impact, as well as the lack of standardization in its use and characterization.
Orientations Futures
The future directions of 12-Hydroxydodecylphosphonic acid research include the development of new applications in biomedicine, such as drug delivery, antimicrobial agents, and biosensors. Moreover, the study of the interaction between 12-Hydroxydodecylphosphonic acid and biological membranes or proteins can provide insights into the mechanism of action and potential side effects of this compound. Furthermore, the exploration of the self-assembly behavior of 12-Hydroxydodecylphosphonic acid in different environments, such as in the presence of other molecules or under external stimuli, can lead to the design of new functional materials and surfaces with tailored properties. Finally, the investigation of the environmental fate and toxicity of 12-Hydroxydodecylphosphonic acid can provide valuable information for its safe use and disposal.
Méthodes De Synthèse
The synthesis of 12-Hydroxydodecylphosphonic acid involves the reaction between dodecylphosphonic acid and hydrogen peroxide in the presence of a catalyst, such as sulfuric acid or sodium tungstate. The reaction proceeds via a free radical mechanism, where the hydrogen peroxide acts as a source of hydroxyl radicals that attack the alkyl chain of the dodecylphosphonic acid, leading to the formation of the hydroxylated product. The reaction can be carried out under mild conditions and yields a high purity product with good reproducibility.
Applications De Recherche Scientifique
Due to its amphiphilic nature, 12-Hydroxydodecylphosphonic acid has been extensively studied for its ability to self-assemble into various structures, such as micelles, vesicles, and monolayers, which have potential applications in drug delivery, biosensing, and surface modification. The self-assembly behavior of 12-Hydroxydodecylphosphonic acid can be controlled by adjusting the pH, temperature, and concentration of the solution, as well as by adding other molecules, such as surfactants or polymers. Moreover, 12-Hydroxydodecylphosphonic acid has been used as a surfactant for the synthesis of metal nanoparticles, such as gold and silver, which have unique optical and catalytic properties. In addition, 12-Hydroxydodecylphosphonic acid has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
198065-36-0 |
|---|---|
Nom du produit |
12-Hydroxydodecylphosphonic acid |
Formule moléculaire |
C12H27O4P |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
12-hydroxydodecylphosphonic acid |
InChI |
InChI=1S/C12H27O4P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h13H,1-12H2,(H2,14,15,16) |
Clé InChI |
OIFPHUVHBWTGMG-UHFFFAOYSA-N |
SMILES |
C(CCCCCCP(=O)(O)O)CCCCCO |
SMILES canonique |
C(CCCCCCP(=O)(O)O)CCCCCO |
Synonymes |
12-HYDROXYDODECYLPHOSPHONIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



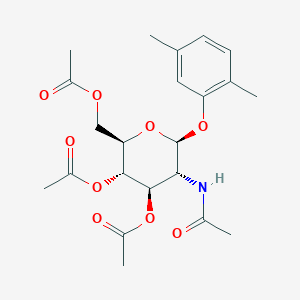
![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)
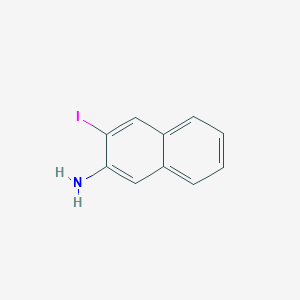
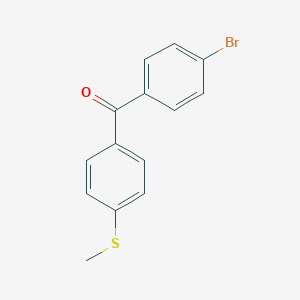
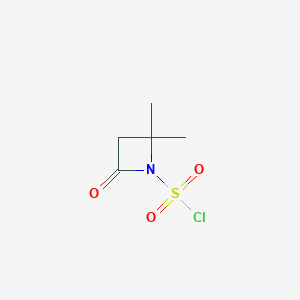
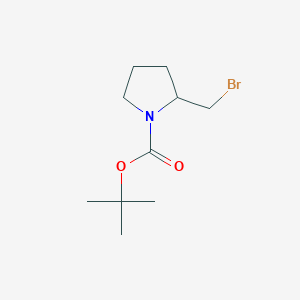
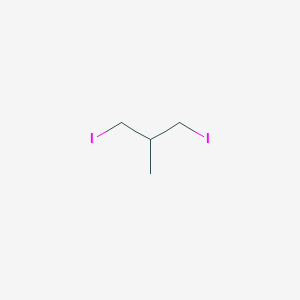
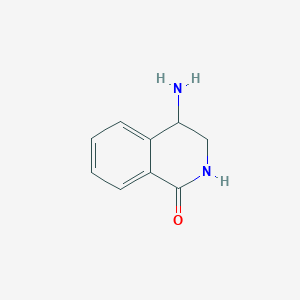
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)
